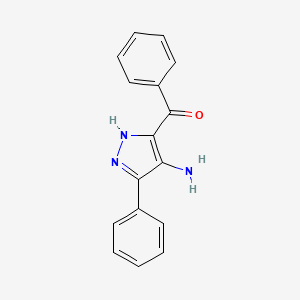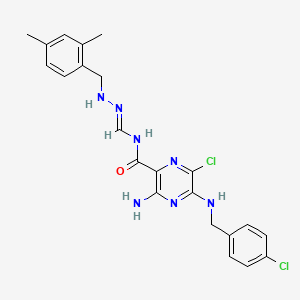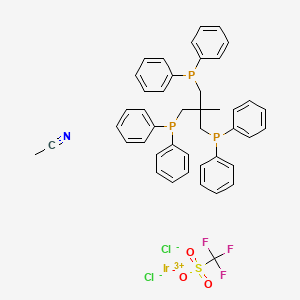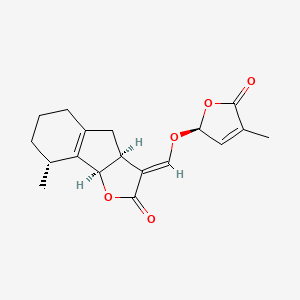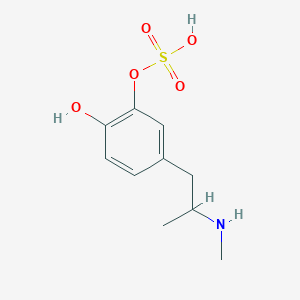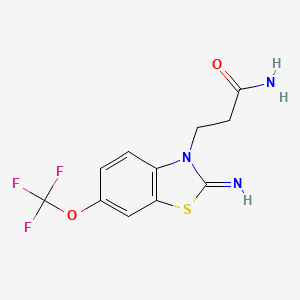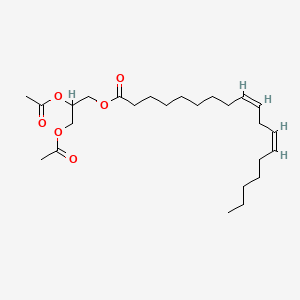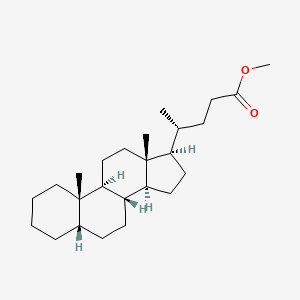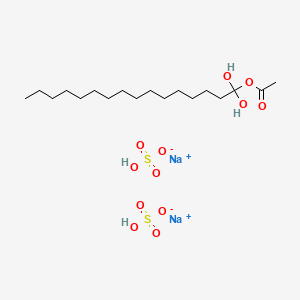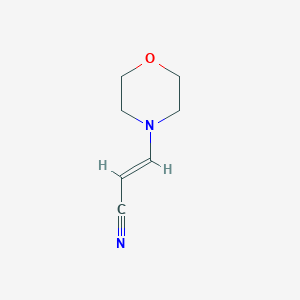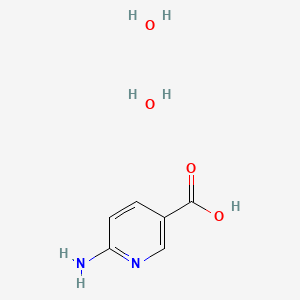
6-Aminonicotinic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminonicotinic acid dihydrate is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position of the pyridine ring. Its molecular formula is C6H6N2O2·2H2O, and it is commonly used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminonicotinic acid dihydrate can be synthesized by heating 6-chloronicotinic acid with ammonia . This reaction typically requires controlled conditions to ensure the proper formation of the amino group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of nicotinic acid with formaldehyde . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminonicotinic acid dihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present on the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-Aminonicotinic acid dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Aminonicotinic acid dihydrate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase, interfering with glycolysis and leading to ATP depletion . This mechanism is particularly relevant in the context of its potential use in cancer treatment, where it can synergize with DNA-crosslinking chemotherapy drugs like cisplatin .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: This compound is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia.
Nicotinic Acid:
Uniqueness
6-Aminonicotinic acid dihydrate is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the pyridine ring and its dihydrate form. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6533-40-0 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
6-aminopyridine-3-carboxylic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c7-5-2-1-4(3-8-5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H2 |
InChI Key |
VWGQQEAGAVJJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



